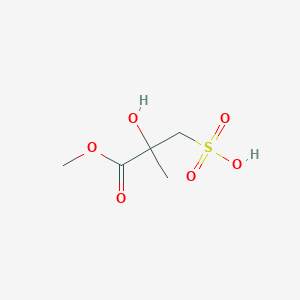![molecular formula C12H23NaO5 B14474297 Acetic acid, [2-[2-(hexyloxy)ethoxy]ethoxy]-, sodium salt CAS No. 67990-18-5](/img/structure/B14474297.png)
Acetic acid, [2-[2-(hexyloxy)ethoxy]ethoxy]-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, [2-[2-(hexyloxy)ethoxy]ethoxy]-, sodium salt is a chemical compound with the molecular formula C10H20NaO5. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a sodium ion, and the acetic acid molecule is modified with a [2-[2-(hexyloxy)ethoxy]ethoxy] group. This compound is known for its solubility in water and its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [2-[2-(hexyloxy)ethoxy]ethoxy]-, sodium salt typically involves the reaction of acetic acid with [2-[2-(hexyloxy)ethoxy]ethanol] under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the sodium salt. The reaction conditions often include moderate temperatures and stirring to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process typically includes the purification of the product through crystallization or distillation to remove any impurities and obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [2-[2-(hexyloxy)ethoxy]ethoxy]-, sodium salt can undergo various chemical reactions, including:
Substitution Reactions: The sodium ion can be replaced by other cations in the presence of suitable reagents.
Hydrolysis: The compound can be hydrolyzed to yield acetic acid and [2-[2-(hexyloxy)ethoxy]ethanol].
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Bases: Sodium hydroxide, potassium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution: Formation of different salts depending on the cation used.
Hydrolysis: Acetic acid and [2-[2-(hexyloxy)ethoxy]ethanol].
Oxidation: Potential formation of carboxylic acids or aldehydes.
Scientific Research Applications
Acetic acid, [2-[2-(hexyloxy)ethoxy]ethoxy]-, sodium salt has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a buffer solution in analytical chemistry.
Biology: Employed in the preparation of biological samples and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, [2-[2-(hexyloxy)ethoxy]ethoxy]-, sodium salt involves its ability to interact with biological molecules and chemical reagents. The compound can act as a chelating agent, binding to metal ions and affecting their reactivity. It can also participate in hydrogen bonding and electrostatic interactions, influencing the stability and activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
Methoxyacetic acid: Similar in structure but with a methoxy group instead of a hexyloxy group.
Ethoxyacetic acid: Contains an ethoxy group instead of a hexyloxy group.
Glycolic acid: A simpler structure with a hydroxyl group instead of the [2-[2-(hexyloxy)ethoxy]ethoxy] group.
Uniqueness
Acetic acid, [2-[2-(hexyloxy)ethoxy]ethoxy]-, sodium salt is unique due to its specific structural modifications, which confer distinct solubility and reactivity properties. The presence of the [2-[2-(hexyloxy)ethoxy]ethoxy] group enhances its ability to interact with hydrophobic and hydrophilic environments, making it versatile for various applications.
Properties
CAS No. |
67990-18-5 |
|---|---|
Molecular Formula |
C12H23NaO5 |
Molecular Weight |
270.30 g/mol |
IUPAC Name |
sodium;2-[2-(2-hexoxyethoxy)ethoxy]acetate |
InChI |
InChI=1S/C12H24O5.Na/c1-2-3-4-5-6-15-7-8-16-9-10-17-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+1/p-1 |
InChI Key |
MAZPKDJHZDDMPW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOCCOCCOCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


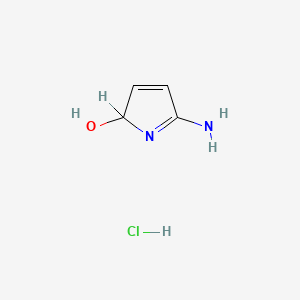
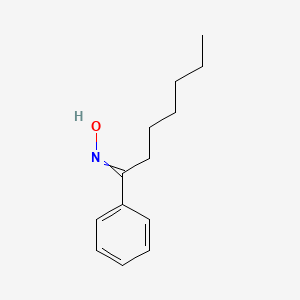

![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cyclohex-2-en-1-imine](/img/structure/B14474233.png)


![N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine](/img/structure/B14474254.png)

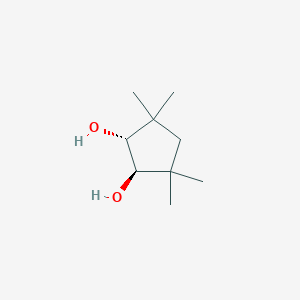

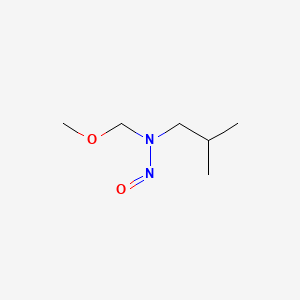
![N-[3-(5-Bromofuran-2-YL)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14474290.png)

